Antibacterial agent 39

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

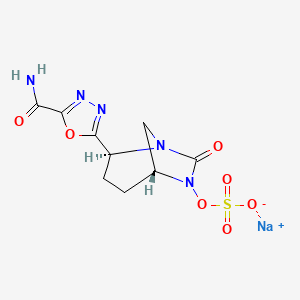

Molecular Formula |

C9H10N5NaO7S |

|---|---|

Molecular Weight |

355.26 g/mol |

IUPAC Name |

sodium [(2S,5R)-2-(5-carbamoyl-1,3,4-oxadiazol-2-yl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate |

InChI |

InChI=1S/C9H11N5O7S.Na/c10-6(15)8-12-11-7(20-8)5-2-1-4-3-13(5)9(16)14(4)21-22(17,18)19;/h4-5H,1-3H2,(H2,10,15)(H,17,18,19);/q;+1/p-1/t4-,5+;/m1./s1 |

InChI Key |

UYCQRZNBTGYLCH-JBUOLDKXSA-M |

Isomeric SMILES |

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C3=NN=C(O3)C(=O)N.[Na+] |

Canonical SMILES |

C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C3=NN=C(O3)C(=O)N.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

The Emergence of Teixobactin: A Paradigm Shift in Antibacterial Drug Discovery

An In-depth Technical Guide on the Mechanism of Action of a Novel Antibiotic

Executive Summary

The relentless rise of antibiotic-resistant bacteria poses a formidable threat to global health. In this challenging landscape, the discovery of Teixobactin, a novel cyclic depsipeptide antibiotic, represents a significant breakthrough. Isolated from the previously unculturable soil bacterium Eleftheria terrae, Teixobactin exhibits potent bactericidal activity against a broad spectrum of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] What sets Teixobactin apart is its unique dual mechanism of action that targets fundamental and highly conserved components of the bacterial cell wall, leading to a remarkably low propensity for resistance development.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of Teixobactin, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and the methodologies used to elucidate them.

Core Mechanism of Action: A Two-Pronged Assault

Teixobactin employs a sophisticated dual-pronged strategy to kill bacteria, targeting both the synthesis of the cell wall and the integrity of the cell membrane. This multifaceted approach is central to its high efficacy and the absence of detectable resistance in laboratory studies.[4]

Inhibition of Cell Wall Synthesis

The primary mechanism of Teixobactin involves the inhibition of peptidoglycan and teichoic acid synthesis, essential processes for the structural integrity of the bacterial cell wall. It achieves this by binding to two critical lipid-linked precursors:

-

Lipid II: A precursor to peptidoglycan, the primary component of the bacterial cell wall.[2][3][5]

-

Lipid III: A precursor to wall teichoic acid, another crucial component of the Gram-positive cell envelope.[3][5]

Teixobactin's interaction with these precursors is highly specific, targeting a conserved pyrophosphate-sugar moiety.[4] This binding sequesters Lipid II and Lipid III, preventing their incorporation into the growing cell wall and ultimately leading to cell lysis.[5]

Disruption of Cell Membrane Integrity

Beyond inhibiting cell wall synthesis, Teixobactin actively disrupts the bacterial cell membrane. Upon binding to Lipid II, Teixobactin molecules self-assemble into supramolecular fibrillar structures.[4] These assemblies create pores in the cell membrane, leading to ion leakage, depolarization of the membrane potential, and ultimately, cell death.[6] This membrane disruption is a consequence of the supramolecular structures displacing phospholipids (B1166683) and thinning the membrane.[4] A key advantage of this mechanism is its specificity; Teixobactin only damages membranes containing Lipid II, which is absent in eukaryotic cells, thus avoiding toxicity to human cells.[4]

References

- 1. news-medical.net [news-medical.net]

- 2. academic.oup.com [academic.oup.com]

- 3. benchchem.com [benchchem.com]

- 4. Teixobactin kills bacteria by a two-pronged attack on the cell envelope - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Visualizing Teixobactin Supramolecular Assemblies and Cell Wall Damage in B. Subtilis Using CryoEM - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Guide: Synthesis and Characterization of Antibacterial Agent 39

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific synthesis and characterization data for the molecule designated "Antibacterial agent 39" (also referred to as Compound 8i) is detailed in the publication: Tian L, et al., Kidney Targeting Smart Antibiotic Discovery: Multimechanism Pleuromutilins for Pyelonephritis Therapy. J Med Chem. 2025 Feb 13;68(3):3335-3355. As the full text of this primary source is not publicly available at the time of this writing, this guide provides a representative, generalized protocol for the synthesis of a C-14 modified pleuromutilin (B8085454) derivative, along with standard characterization and experimental methodologies common for this class of antibiotics. The quantitative data presented is illustrative.

Introduction

This compound is a semi-synthetic derivative of the natural product pleuromutilin. Pleuromutilins are a class of antibiotics that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2] Modifications at the C-14 position of the pleuromutilin core have been a key strategy in the development of new derivatives with enhanced antibacterial activity and improved pharmacokinetic properties.[3] This guide outlines a general approach to the synthesis, characterization, and evaluation of such a pleuromutilin analog.

Synthesis of a C-14 Modified Pleuromutilin Derivative (Representative Protocol)

The synthesis of C-14 modified pleuromutilin derivatives typically involves a two-step process starting from pleuromutilin. The first step is the activation of the primary hydroxyl group at C-22, usually by tosylation. This is followed by a nucleophilic substitution at C-22 with a suitable thiol or amine to introduce the desired side chain.

Step 1: Synthesis of 22-O-Tosylpleuromutilin

A solution of pleuromutilin, p-toluenesulfonyl chloride, and a suitable base such as 4-dimethylaminopyridine (B28879) (DMAP) in an anhydrous solvent like dichloromethane (B109758) (CH2Cl2) is stirred at a low temperature (e.g., 0 °C) for several hours.[3] The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.

Step 2: Synthesis of the Final C-14 Modified Derivative

The 22-O-tosylpleuromutilin intermediate is then reacted with a nucleophile, such as a thiol or an amine, in the presence of a base (e.g., diisopropylethylamine - DIPEA) and a catalyst like potassium iodide (KI) in an appropriate solvent (e.g., anhydrous acetonitrile (B52724) - MeCN).[3] The reaction mixture is typically heated under reflux. After the reaction is complete, the solvent is removed, and the crude product is purified by column chromatography to yield the final C-14 modified pleuromutilin derivative.

Characterization

The structural confirmation and purity of the synthesized compound are determined using standard analytical techniques.

| Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the detailed molecular structure of the compound. |

| High-Resolution Mass Spectrometry (HRMS) | To confirm the elemental composition and molecular weight of the synthesized compound. |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the final compound. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the molecule. |

Quantitative Data Summary

The antibacterial activity of the synthesized compound is typically evaluated by determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains. The following table provides an illustrative example of such data.

| Bacterial Strain | Type | Illustrative MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | Gram-positive | 0.25 |

| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | 0.125 |

| Methicillin-resistant S. aureus (MRSA) | Gram-positive | 0.5 |

| Escherichia coli (ATCC 25922) | Gram-negative | 16 |

| Haemophilus influenzae (ATCC 49247) | Gram-negative | 4 |

Experimental Protocols

5.1. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Bacterial Inoculum: A few colonies of the test bacterium are suspended in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[4]

-

Preparation of Antibiotic Dilutions: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing the appropriate broth.[5]

-

Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.[6]

-

MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.[5]

5.2. Minimum Bactericidal Concentration (MBC) Determination

-

Subculturing: Following the MIC determination, an aliquot from the wells showing no visible growth is plated onto an antibiotic-free agar (B569324) medium.[7]

-

Incubation: The agar plates are incubated at 37°C for 24 hours.

-

MBC Determination: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial bacterial inoculum.[7]

Visualization of Mechanism of Action

Pleuromutilin and its derivatives inhibit bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[8][9] This binding prevents the proper positioning of transfer RNA (tRNA) and inhibits peptide bond formation.

Caption: Mechanism of action of this compound.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Pleuromutilin - Wikipedia [en.wikipedia.org]

- 3. Synthesis and Antibacterial Activity of Alkylamine-Linked Pleuromutilin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]

- 5. emerypharma.com [emerypharma.com]

- 6. protocols.io [protocols.io]

- 7. microchemlab.com [microchemlab.com]

- 8. Lefamulin: Review of a Promising Novel Pleuromutilin Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of peptide bond formation by pleuromutilins: the structure of the 50S ribosomal subunit from Deinococcus radiodurans in complex with tiamulin - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Spectrum of Activity of Antibacterial Agent "39": A Technical Guide

This technical guide provides an in-depth analysis of the spectrum of activity for two distinct antimicrobial agents that can be identified as "Antibacterial Agent 39": the porcine cathelicidin-derived antimicrobial peptide PR-39 , and a novel pleuromutilin (B8085454) derivative, "Antibacterial agent-39 (Compound 8i)" . This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their antibacterial efficacy, mechanisms of action, and the experimental protocols used for their evaluation.

Section 1: PR-39 - A Proline-Arginine-Rich Antimicrobial Peptide

PR-39 is a 39-amino-acid peptide, rich in proline and arginine, originally isolated from porcine small intestine.[1] It plays a role in the innate immune system and exhibits a notable spectrum of activity, primarily against Gram-negative bacteria.

Spectrum of Activity

The antibacterial efficacy of PR-39 has been quantified using Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values. The following table summarizes the activity of PR-39 and its truncated, more potent analogue, PR-26, against a panel of bacterial strains.[2]

| Bacterial Strain | Type | PR-39 MIC (µM) | PR-26 MIC (µM) | PR-39 MBC (µM) | PR-26 MBC (µM) |

| Escherichia coli ATCC 25922 | Gram-negative | 4 | 1 | 8 | 2 |

| Escherichia coli K88 | Gram-negative | 4 | 2 | 8 | 4 |

| Salmonella typhimurium | Gram-negative | 4 | 2 | 8 | 4 |

| Salmonella choleraesuis | Gram-negative | 2 | 1 | 4 | 2 |

| Streptococcus suis | Gram-positive | >128 | >128 | >128 | >128 |

| Staphylococcus aureus | Gram-positive | >128 | >128 | >128 | >128 |

Mechanism of Action

PR-39 exerts its antibacterial effects through a multi-faceted mechanism that involves both direct action on bacterial cells and modulation of the host's immune response.

-

Inhibition of Macromolecular Synthesis: Studies have shown that PR-39 inhibits both DNA and protein synthesis in bacteria.[1]

-

Immunomodulation: PR-39 can modulate the host inflammatory response by interacting with signaling pathways such as the NF-κB and MAPK pathways. This interaction can influence cytokine production and other cellular responses.

Below is a diagram illustrating the general workflow for determining the antibacterial activity of PR-39.

Caption: Workflow for MIC and MBC determination of PR-39.

The following diagram illustrates the simplified signaling pathway modulated by PR-39.

Caption: PR-39 modulation of NF-κB and MAPK signaling pathways.

Section 2: "Antibacterial agent-39 (Compound 8i)" - A Novel Pleuromutilin Derivative

"Antibacterial agent-39 (Compound 8i)" is a novel synthetic compound belonging to the pleuromutilin class of antibiotics. These antibiotics are known for their potent activity against Gram-positive bacteria, including multi-drug resistant strains.

Spectrum of Activity

The spectrum of activity for pleuromutilin derivatives is primarily focused on Gram-positive cocci. The following table presents representative MIC values for a closely related pleuromutilin derivative against a panel of clinically relevant Gram-positive bacteria.[3][4][5][6]

| Bacterial Strain | Type | Representative MIC (µg/mL) |

| Staphylococcus aureus (MSSA) | Gram-positive | 0.125 - 1 |

| Staphylococcus aureus (MRSA) | Gram-positive | 0.03 - 4 |

| Staphylococcus epidermidis (MRSE) | Gram-positive | 1 - 32 |

| Streptococcus agalactiae | Gram-positive | 1 - 16 |

| Escherichia coli | Gram-negative | 4 - >32 |

Mechanism of Action

The primary mechanism of action for pleuromutilin derivatives is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[7] Additionally, some derivatives, including "Compound 8i," are reported to disrupt the bacterial cell membrane, leading to leakage of cellular contents.[8][9]

The following diagram illustrates the dual mechanism of action of "Antibacterial agent-39 (Compound 8i)".

References

- 1. PR-39, a proline-rich peptide antibiotic from pig, and FALL-39, a tentative human counterpart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of Novel Pleuromutilin Derivatives as Potent Antibacterial Agents for the Treatment of MRSA Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical Synthesis and Biological Activities of Novel Pleuromutilin Derivatives with Substituted Amino Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A click chemistry approach to pleuromutilin derivatives, evaluation of anti-MRSA activity and elucidation of binding mode by surface plasmon resonance and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Depolarization, Bacterial Membrane Composition, and the Antimicrobial Action of Ceragenins - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of Antibacterial Agent PR-39: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of the potent antibacterial agent, PR-39. PR-39 is a proline-arginine-rich antimicrobial peptide originally isolated from the small intestine of pigs. This document details the foundational research, experimental methodologies, and quantitative data associated with this promising antibacterial agent and its human analogue, FALL-39.

Discovery and Initial Characterization

PR-39 was first isolated and characterized in 1991 by Agerberth et al. from the upper part of the porcine small intestine.[1] The research was predicated on the hypothesis that the relatively sterile environment of the stomach and upper small intestine, despite constant exposure to microbes, suggested the presence of endogenous antibacterial compounds.[1] This led to the investigation of peptide fractions generated during the isolation of intestinal hormones.

Initial analysis of the purified peptide, named PR-39 for its 39 amino acid residues and high proline and arginine content, revealed a molecular mass of 4719.7 Da, as determined by plasma desorption mass spectrometry.[1] Amino acid analysis confirmed the abundance of proline (49 mol%) and arginine (26 mol%).[1]

Subsequent research led to the identification of a putative human counterpart to PR-39, named FALL-39.[2] This peptide was identified by probing a human bone marrow cDNA library and was subsequently chemically synthesized for further study.[2]

Quantitative Antimicrobial Activity

The antimicrobial potency of PR-39 has been quantified against a range of bacterial species using standardized microdilution techniques to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The lower the MIC value, the more potent the antimicrobial agent.

Table 1: Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC) of PR-39

| Bacterial Strain | MIC (µM) | MBC (µM) |

| Escherichia coli ATCC 25922 | 1 | 2 |

| Escherichia coli K88 | 2 | 4 |

| Salmonella typhimurium | 4 | 8 |

| Salmonella choleraesuis | 2 | 4 |

| Streptococcus suis | >128 | >128 |

| Staphylococcus aureus | >128 | >128 |

Data sourced from Shi et al., 1996.

Experimental Protocols

Isolation and Purification of Native PR-39 from Porcine Intestine

The original isolation of PR-39 from porcine small intestine involved a multi-step process combining precipitation and chromatographic techniques.[1] While the original publication provides a general outline, the following is a more detailed interpretation of the likely protocol.

Materials:

-

Upper part of porcine small intestine

-

Water, Ethanol (B145695), 0.2 M HCl, NaCl

-

Alginic acid

-

CM-cellulose resin

-

Ammonium (B1175870) bicarbonate buffers (varying concentrations)

-

Thin-layer chromatography (TLC) plates (silica gel)

-

TLC developing solvent: 1-butanol/acetic acid/water/pyridine (15:3:12:10, by vol.)

-

High-performance liquid chromatography (HPLC) system

-

Capillary electrophoresis system

Protocol:

-

Preparation of Crude Extract: A concentrate of thermostable intestinal peptides is prepared from the upper part of the porcine small intestine. This concentrate is dissolved in water and treated with ethanol.

-

Adsorption and Elution: The peptides present in the neutral aqueous ethanol are adsorbed onto alginic acid. The bound peptides are subsequently eluted with 0.2 M HCl.

-

Precipitation: The eluted peptide solution is saturated with NaCl to precipitate the peptides.

-

Initial Purification: The resulting precipitate, containing antibacterial activity, is collected for further purification.

-

Ion-Exchange Chromatography: The material is purified by conventional chromatography on a CM-cellulose column. Elution is performed stepwise with increasing concentrations of ammonium bicarbonate. PR-39 is expected to elute in the final peak with 0.4 M ammonium bicarbonate.

-

Purity Assessment: The purity of the isolated peptide is assessed by thin-layer chromatography on silica (B1680970) gel plates and by capillary electrophoresis.

Recombinant Production and Purification of PR-39

Due to the complexities of isolating native PR-39, recombinant expression systems have been developed. A common approach involves expressing PR-39 as a fusion protein in Escherichia coli.[3][4]

Materials:

-

E. coli expression strain (e.g., BL21(DE3)pLysS)

-

Expression vector containing the PR-39 gene fused to a purification tag (e.g., GST or SUMO)

-

Luria-Bertani (LB) broth with appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer

-

Affinity chromatography resin (e.g., Glutathione-Sepharose or Ni-NTA)

-

Cleavage enzyme (e.g., enterokinase or SUMO protease)

-

HPLC system with a C18 reverse-phase column

Protocol:

-

Expression: Transform the E. coli expression strain with the expression vector. Grow the transformed cells in LB broth to an optimal density (OD600 of 0.6-0.8). Induce protein expression by adding IPTG (e.g., to a final concentration of 0.4 mM) and continue incubation at a suitable temperature (e.g., 30°C) for several hours.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer. Lyse the cells using sonication or a French press.

-

Affinity Chromatography: Centrifuge the cell lysate to pellet cellular debris. Apply the supernatant to the affinity chromatography column. Wash the column to remove unbound proteins.

-

Elution and Cleavage: Elute the fusion protein from the column. Cleave the fusion protein with the appropriate protease to release the PR-39 peptide.

-

Purification: Purify the recombinant PR-39 peptide using reverse-phase HPLC.

Solid-Phase Synthesis of FALL-39

The human analogue of PR-39, FALL-39, has been chemically synthesized.[2] The following is a general protocol for the solid-phase peptide synthesis (SPPS) of proline-rich peptides like FALL-39, based on the Fmoc/tBu strategy.[5][6][7][8]

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (B6355638) solution (20% in DMF)

-

Coupling reagent solution (e.g., HBTU/HOBt or HATU in DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., Reagent K: trifluoroacetic acid/thioanisole/water/phenol/ethanedithiol, 82.5:5:5:5:2.5)

-

Cold diethyl ether

Protocol:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate the mixture for 5-10 minutes and then drain. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid and the coupling reagent in DMF. Add DIPEA to activate the amino acid. Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

Washing: Wash the resin with DMF and DCM.

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the FALL-39 sequence.

-

Final Deprotection and Cleavage: After coupling the final amino acid, perform a final Fmoc deprotection. Wash and dry the resin. Add the cleavage cocktail to the resin and incubate for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the cleaved peptide with cold diethyl ether. Purify the crude peptide by reverse-phase HPLC.

Determination of Mechanism of Action: Inhibition of Macromolecular Synthesis

The mechanism of action of PR-39 involves the inhibition of DNA and protein synthesis.[9][10] The following is a generalized protocol to assess the effect of an antimicrobial peptide on bacterial macromolecular synthesis using radiolabeled precursors.[11]

Materials:

-

Log-phase bacterial culture (e.g., E. coli)

-

Minimal essential medium

-

PR-39 peptide

-

Radiolabeled precursors: [³H]thymidine (for DNA synthesis), [³H]uridine (for RNA synthesis), and [³H]leucine (for protein synthesis)

-

Trichloroacetic acid (TCA), 5% and 10% solutions

-

Scintillation fluid and counter

Protocol:

-

Bacterial Culture Preparation: Grow the test bacteria to mid-log phase in a suitable medium.

-

Incubation with Peptide and Radiolabeled Precursors: Aliquot the bacterial culture into separate tubes. Add PR-39 at its MIC or a multiple of its MIC. To each tube, add one of the radiolabeled precursors. Include control tubes with no peptide.

-

Time-Course Sampling: At various time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw aliquots from each tube.

-

Precipitation of Macromolecules: Immediately add the aliquots to ice-cold 10% TCA to stop the incorporation of the radiolabeled precursors and precipitate the macromolecules.

-

Washing: Collect the precipitate by filtration through glass fiber filters. Wash the filters with cold 5% TCA and then with ethanol.

-

Quantification: Place the dried filters in scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the incorporated radioactivity (counts per minute) against time for both the control and PR-39-treated samples. A reduction in the incorporation of a specific radiolabeled precursor in the presence of PR-39 indicates inhibition of the corresponding macromolecular synthesis pathway.

Visualizations

Signaling Pathways and Experimental Workflows

To better illustrate the processes described, the following diagrams are provided in Graphviz DOT language.

Caption: Workflow for the isolation of native PR-39.

Caption: Proposed mechanism of action for PR-39.

Conclusion

PR-39 stands as a significant discovery in the field of antimicrobial peptides. Its unique proline-arginine-rich structure and its mechanism of action, which involves the inhibition of fundamental cellular processes in bacteria, make it a compelling candidate for further research and development. The identification of its human analogue, FALL-39, further underscores the potential relevance of this class of peptides in innate immunity. The experimental protocols and data presented in this guide offer a foundational resource for scientists working to harness the therapeutic potential of PR-39 and related compounds. Continued investigation into the precise molecular interactions and the development of optimized synthetic and recombinant production methods will be crucial in advancing these promising antibacterial agents towards clinical applications.

References

- 1. Amino acid sequence of PR-39. Isolation from pig intestine of a new member of the family of proline-arginine-rich antibacterial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PR-39, a proline-rich peptide antibiotic from pig, and FALL-39, a tentative human counterpart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Expression and purification of two different antimicrobial peptides, PR-39 and Protegrin-1 in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Heterologous production of porcine derived antimicrobial peptide PR-39 in Escherichia coli using SUMO and intein fusion systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. peptide.com [peptide.com]

- 8. chemistry.du.ac.in [chemistry.du.ac.in]

- 9. journals.asm.org [journals.asm.org]

- 10. Secondary structure and membrane interaction of PR-39, a Pro+Arg-rich antibacterial peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

"Antibacterial agent 39" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

SET-M33 is a promising synthetic antimicrobial peptide (AMP) currently under preclinical development as a novel therapeutic agent against multi-drug resistant (MDR) bacterial infections.[1][2][3] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, antibacterial activity, mechanism of action, and relevant experimental protocols. The information presented herein is intended to support further research and development of this potent antibacterial candidate.

Chemical Structure and Physicochemical Properties

SET-M33 is a cationic, non-natural peptide characterized by a unique tetra-branched structure. This architecture consists of four identical peptide chains, each with the amino acid sequence KKIRVRLSA , linked to a central three-lysine core.[1][4] This multimeric design enhances its stability against proteases, improving its pharmacokinetic profile for potential clinical applications.[1][5]

Several variants of SET-M33 have been synthesized and studied, including a dimeric form (SET-M33DIM)[6][7], a version with D-amino acids (SET-M33D) which exhibits a broader spectrum of activity to include Gram-positive bacteria[8][9], and a PEGylated version (SET-M33L-PEG) with enhanced stability.[10]

The physicochemical properties of SET-M33 are summarized in the table below. It is typically synthesized as a trifluoroacetate (B77799) (TFA) salt, but can be converted to acetate (B1210297) or chloride forms to reduce toxicity and improve solubility.[1][5]

| Property | Value | Reference(s) |

| Molecular Formula | C205H391N75O45 (for tetra-branched form) | [1] |

| Molecular Mass | 4629 Da (for tetra-branched form) | [1] |

| Structure | Tetra-branched peptide on a lysine (B10760008) core | [1][4] |

| Peptide Sequence | KKIRVRLSA (per branch) | [1] |

| Formulation | Available as TFA, acetate, and chloride salts | [1][5] |

| Secondary Structure | Random coil in aqueous solution; forms an amphipathic helix upon interaction with bacterial membranes | [1][4] |

Antibacterial Activity

SET-M33 demonstrates potent bactericidal activity against a wide range of Gram-negative bacteria, including clinically relevant MDR strains. Its efficacy has been established through extensive in vitro and in vivo studies. The D-amino acid variant, SET-M33D, also shows significant activity against Gram-positive pathogens.

Minimum Inhibitory Concentrations (MICs)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of SET-M33 and its variants against various bacterial species.

| Organism | Strain(s) | Compound | MIC Range (µM) | Reference(s) |

| Pseudomonas aeruginosa | Various clinical isolates, including MDR | SET-M33L | 0.3 - 10.9 | [10] |

| Pseudomonas aeruginosa | Standard strains | SET-M33L | 1.5 - 3.0 | [10] |

| Klebsiella pneumoniae | MDR strains | SET-M33DIM | 1.5 - 11 | [7] |

| Acinetobacter baumannii | MDR strains | SET-M33DIM | 1.5 - 11 | [7] |

| Escherichia coli | MDR strains | SET-M33DIM | 1.5 - 11 | [7] |

| Staphylococcus aureus | MRSA and other strains | SET-M33D | 0.7 - 6.0 | [8][11] |

| Enterococcus faecalis | Clinical isolates | SET-M33D | 0.7 - 6.0 | [8] |

| Various Enterobacteriaceae | Clinical isolates | SET-M33D | 0.7 - 6.0 | [8] |

Anti-Biofilm Activity

SET-M33 has demonstrated significant efficacy in eradicating bacterial biofilms, a critical factor in chronic and persistent infections.[1][5] Studies have shown that SET-M33 can effectively inhibit biofilm formation and disrupt established biofilms of pathogens like P. aeruginosa and E. coli.[1][10]

Mechanism of Action

The antibacterial mechanism of SET-M33 is a multi-step process that involves direct interaction with the bacterial cell envelope and modulation of the host inflammatory response.

Bacterial Membrane Disruption

The primary mechanism of action involves a two-step process:[1][5][10]

-

Electrostatic Binding: The cationic nature of SET-M33 facilitates its initial binding to the negatively charged components of the bacterial outer membrane, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria.[1][8]

-

Membrane Disruption: Following binding, SET-M33 undergoes a conformational change to an amphipathic helix, which allows it to insert into and disrupt the bacterial membrane, leading to cell lysis and death.[1][4]

Anti-Inflammatory and Immunomodulatory Effects

In addition to its direct bactericidal activity, SET-M33 exhibits potent anti-inflammatory properties by neutralizing LPS and LTA.[8][9] This neutralization prevents these endotoxins from activating host immune cells via Toll-like receptors (TLR-4 and TLR-2), thereby reducing the production of pro-inflammatory cytokines such as TNF-α, IL-6, and others. This dual action makes SET-M33 a particularly attractive candidate for treating infections where inflammation is a major contributor to pathology, such as sepsis.[12]

Experimental Protocols

Synthesis and Purification of SET-M33

The following protocol provides a general overview of the synthesis and purification of SET-M33.

-

Peptide Synthesis:

-

SET-M33 is synthesized in its tetra-branched form using solid-phase peptide synthesis (SPPS) with standard Fmoc (N-(9-fluorenyl)methoxycarbonyl) chemistry.[13]

-

The synthesis is typically performed on a Fmoc4-Lys2-Lys-β-Ala Wang resin using an automated peptide synthesizer.[13]

-

Side-chain protecting groups (e.g., Pbf for Arginine, Boc for Lysine, and tBu for Serine) are used to prevent unwanted side reactions.[13]

-

-

Cleavage and Deprotection:

-

Purification:

-

Counter-ion Exchange:

-

The purified peptide, typically obtained as a TFA salt, can be converted to an acetate or chloride salt to reduce toxicity.[13]

-

This is achieved by using a quaternary ammonium (B1175870) resin in the desired counter-ion form (e.g., acetate).[13]

-

-

Characterization:

-

The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF).[13]

-

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of SET-M33 is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST), with some modifications for peptides.

-

Bacterial Inoculum Preparation:

-

A suspension of the test bacterium is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

-

Peptide Dilution:

-

A two-fold serial dilution of SET-M33 is prepared in the broth in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Each well is inoculated with the bacterial suspension.

-

The plate is incubated at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the bacterium.

-

Conclusion

SET-M33 represents a significant advancement in the development of novel antimicrobial agents. Its unique branched structure provides enhanced stability, and its dual mechanism of direct bactericidal activity and anti-inflammatory effects makes it a strong candidate for treating severe and MDR bacterial infections. The data and protocols presented in this guide offer a solid foundation for researchers and drug developers to further explore the therapeutic potential of this promising peptide.

References

- 1. usiena-air.unisi.it [usiena-air.unisi.it]

- 2. setlance.com [setlance.com]

- 3. The antimicrobial peptide SET-M33. Characterization of back-up molecules for the setup of novel antibiotics and development of a medical device for removing bacterial toxins from blood [tesidottorato.depositolegale.it]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. sfera.unife.it [sfera.unife.it]

- 8. Antibacterial and Anti-Inflammatory Activity of an Antimicrobial Peptide Synthesized with D Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antibacterial and Anti-Inflammatory Activity of an Antimicrobial Peptide Synthesized with D Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimicrobial Peptides SET-M33L and SET-M33L-PEG Are Promising Agents Against Strong Biofilm-Forming P. aeruginosa, Including Multidrug-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. usiena-air.unisi.it [usiena-air.unisi.it]

- 13. Inhalable Polymeric Nanoparticles for Pulmonary Delivery of Antimicrobial Peptide SET-M33: Antibacterial Activity and Toxicity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma of "Antibacterial Agent 39": A Technical Dead End

Our investigation into the identity of "antibacterial agent 39" has led to several disparate and unrelated substances. In some contexts, it is used to refer to known antibacterial compounds such as chitosan, a natural polysaccharide, or zinc oxide nanoparticles. In other instances, it appears as an internal code for novel molecules within patent applications or as a catalog number for chemical suppliers with no accompanying structural or biological data. For example, one supplier lists an "this compound" with the description that it "significantly lowers MIC value of antibacterial agent Ceftazidime," but offers no further chemical or mechanistic details.

The lack of a defined molecular structure and a consistent body of research precludes the possibility of fulfilling the core requirements of this technical guide. Without a specific molecule, it is not possible to:

-

Summarize Quantitative Data: There is no consolidated data on binding affinities, minimum inhibitory concentrations (MICs), or other quantitative metrics associated with a single "this compound."

-

Provide Detailed Experimental Protocols: The methodologies for target identification and validation are intrinsically tied to the chemical nature of the agent and its putative targets. Without a known agent, these protocols cannot be described.

-

Create Visualizations of Signaling Pathways: The depiction of signaling pathways, experimental workflows, or logical relationships is entirely dependent on understanding the mechanism of action of a specific compound, which remains unknown.

Technical Guide: Antibacterial Agent 39 (Compound 8i) - A Novel Pleuromutilin Derivative for Combating Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of multidrug-resistant (MDR) Gram-positive bacteria presents a formidable challenge to global public health. In the quest for novel antimicrobial agents, the pleuromutilin (B8085454) class of antibiotics has emerged as a promising scaffold due to its unique mechanism of action and low propensity for cross-resistance. This technical guide focuses on "Antibacterial agent 39," also identified as Compound 8i, a novel pleuromutilin derivative with a multi-mechanism approach to bacterial eradication.[1][2] This document collates the available technical information on its mechanism of action, provides standardized experimental protocols for its evaluation, and presents representative data for the pleuromutilin class, offering a foundational resource for researchers in the field.

Introduction to this compound (Compound 8i)

This compound (Compound 8i) is a novel, semi-synthetic derivative of the diterpenoid antibiotic pleuromutilin.[1][3] Its chemical structure is characterized by the tricyclic mutilin (B591076) core, a hallmark of this antibiotic class, with specific modifications at the C14 side chain designed to enhance its pharmacological properties and efficacy.[2] The molecular formula of Compound 8i is C36H46BrN3O4S.[1]

This agent is distinguished by its dual mechanism of action against bacteria, a feature that may reduce the likelihood of resistance development.[1][2] Furthermore, its design incorporates a quaternary ammonium (B1175870) group, which facilitates targeting of the kidneys via organic cation transporters (OCTs), making it a promising candidate for treating infections like pyelonephritis.[2]

Mechanism of Action

This compound exhibits a potent bactericidal effect through two primary mechanisms: inhibition of protein synthesis and disruption of the bacterial cell membrane.

Inhibition of Protein Synthesis

Consistent with the pleuromutilin class, Compound 8i targets the bacterial ribosome, a crucial component of the protein synthesis machinery.[3][4][5] Specifically, it binds to the peptidyl transferase center (PTC) within the 50S ribosomal subunit.[4][6][7] The binding site is located at the confluence of the A-site and P-site, where the antibiotic sterically hinders the correct positioning of transfer RNA (tRNA) molecules.[6][8] This interference prevents the formation of peptide bonds, thereby halting protein elongation and leading to bacterial cell death.[4][6] The unique binding mode of pleuromutilins minimizes cross-resistance with other classes of ribosome-targeting antibiotics.[4]

Figure 1. Signaling pathway for the inhibition of bacterial protein synthesis by this compound.

Disruption of Bacterial Cell Membrane

In addition to inhibiting protein synthesis, this compound actively disrupts the integrity of the bacterial cell membrane.[1][2] This leads to the leakage of essential intracellular components, such as proteins and nucleic acids, contributing to its rapid bactericidal activity.[1] This dual-action profile makes it a robust agent against susceptible pathogens.

Data Presentation: In Vitro Antibacterial Activity

While specific quantitative data for this compound (Compound 8i) is pending publication in Tian L, et al., J Med Chem. 2025, this section provides representative Minimum Inhibitory Concentration (MIC) data for other highly potent, recently developed pleuromutilin derivatives against a panel of clinically relevant Gram-positive bacteria.[9][10] This data is intended to serve as a benchmark for the expected potency of this class of antibiotics.

Table 1: Representative In Vitro Activity of Novel Pleuromutilin Derivatives Against Gram-Positive Bacteria

| Bacterial Strain | Type | Representative MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 (MSSA) | 0.0625 - 0.125 |

| Staphylococcus aureus | ATCC 43300 (MRSA) | 0.125 - 0.25 |

| Staphylococcus epidermidis | (MSSE) | 0.0625 - 0.125 |

| Staphylococcus epidermidis | (MRSE) | 0.125 - 0.5 |

| Enterococcus faecium | (Vancomycin-Resistant) | 0.25 - 1 |

| Streptococcus pneumoniae | 0.0625 - 0.5 | |

| Streptococcus pyogenes | 0.0625 - 0.25 |

Note: Data is compiled from published studies on various novel pleuromutilin derivatives and is for illustrative purposes only.[8][9][10] Actual MIC values for Compound 8i may vary.

Experimental Protocols

The following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, which are the standard for antimicrobial susceptibility testing.[11][12][13]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[12] The broth microdilution method is the most common procedure.

Materials:

-

This compound stock solution (e.g., in DMSO).

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Sterile 96-well microtiter plates.

-

Bacterial inoculum standardized to a 0.5 McFarland turbidity standard, then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Positive control (bacterial suspension in broth without antibiotic).

-

Negative control (broth only).

-

Reference antibiotic (e.g., Lefamulin, Vancomycin).

Procedure:

-

Preparation of Antibiotic Dilutions: Perform serial two-fold dilutions of this compound in CAMHB directly in the 96-well plate to achieve the desired final concentration range (e.g., 64 to 0.03 µg/mL).

-

Inoculation: Add the standardized bacterial suspension to each well (except the negative control).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is recorded as the lowest concentration of the agent at which there is no visible bacterial growth (i.e., the well is clear).

Figure 2. Experimental workflow for MIC determination via broth microdilution.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

-

Following the MIC determination, take a small aliquot (e.g., 10-100 µL) from each well that showed no visible growth.

-

Spread the aliquot onto an appropriate agar (B569324) medium (e.g., Tryptic Soy Agar).

-

Incubate the agar plates at 35-37°C for 18-24 hours.

-

The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Conclusion and Future Directions

This compound (Compound 8i) represents a significant advancement in the development of pleuromutilin antibiotics. Its dual mechanism of action, targeting both protein synthesis and cell membrane integrity, combined with its potential for targeted delivery to the site of infection, positions it as a highly promising candidate for treating infections caused by resistant Gram-positive bacteria. The forthcoming publication of detailed preclinical data is eagerly awaited by the scientific community. Further research should focus on its in vivo efficacy in various infection models, pharmacokinetic/pharmacodynamic profiling, and safety assessment to pave the way for potential clinical development.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Kidney Targeting Smart Antibiotic Discovery: Multimechanism Pleuromutilins for Pyelonephritis Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pleuromutilin - Wikipedia [en.wikipedia.org]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Antimicrobial agent-39 - Immunomart [immunomart.com]

- 6. Inhibition of peptide bond formation by pleuromutilins: the structure of the 50S ribosomal subunit from Deinococcus radiodurans in complex with tiamulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Total synthesis of structurally-diverse pleuromutilin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin [frontiersin.org]

- 10. Design, synthesis and antibacterial evaluation of pleuromutilin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. testinglab.com [testinglab.com]

- 13. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

"Antibacterial agent 39" against Gram-negative bacteria

A Technical Guide to the Preliminary Toxicity Screening of a Novel Antibacterial Agent

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Antibacterial agent 39" is a hypothetical entity used for illustrative purposes within this guide. The data presented herein is not derived from actual experimental results but is representative of typical findings in early-stage drug discovery.

Introduction

The discovery and development of new antibacterial agents are critical in the face of rising antimicrobial resistance. A crucial early step in this process is the preliminary toxicity screening of lead compounds. This guide provides a comprehensive overview of the core in vitro and in vivo assays used to establish an initial safety profile for a novel therapeutic candidate, designated here as "Agent 39." The objective is to identify potential liabilities such as cytotoxicity to mammalian cells, damage to red blood cells, and acute systemic toxicity, thereby informing the decision to advance a compound through the development pipeline.

Quantitative Toxicity Data Summary

An initial assessment of a compound's therapeutic index involves comparing its efficacy (Minimum Inhibitory Concentration, MIC) against its toxicity. The following tables summarize the hypothetical preliminary toxicity data for Agent 39.

Table 1: In Vitro Cytotoxicity of Agent 39

| Cell Line | Description | Assay Type | Incubation Time (h) | IC₅₀ (µM) |

| HEK293 | Human Embryonic Kidney Cells | MTT | 48 | > 100 |

| HepG2 | Human Liver Cancer Cells | MTT | 48 | 85.4 |

| A549 | Human Lung Carcinoma Cells | MTT | 48 | 92.1 |

| MRC-5 | Human Fetal Lung Fibroblasts | MTT | 48 | > 100 |

IC₅₀: The concentration of an agent that causes a 50% reduction in cell viability.

Table 2: Hemolytic Activity of Agent 39

| Cell Type | Assay Type | Incubation Time (h) | HC₅₀ (µM) |

| Human Red Blood Cells | Hemoglobin Release | 2 | > 200 |

HC₅₀: The concentration of an agent that causes 50% hemolysis.

Table 3: In Vivo Acute Toxicity of Agent 39

| Species | Route of Administration | Observation Period | Endpoint | Value (mg/kg) |

| Mouse (BALB/c) | Intravenous (single dose) | 14 days | MTD | 50 |

MTD (Maximum Tolerated Dose): The highest dose of a drug that does not cause unacceptable toxicity over a specified period.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and reliable toxicity data.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol assesses the effect of Agent 39 on the metabolic activity of mammalian cell lines, which serves as an indicator of cell viability.[1][2][3]

Materials:

-

Mammalian cell lines (e.g., HEK293, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

Agent 39 stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[3][4]

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Agent 39 in serum-free medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include vehicle-only (e.g., 0.5% DMSO) controls and untreated controls.

-

Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

-

MTT Addition: Remove the compound-containing medium. Add 100 µL of fresh serum-free medium and 10 µL of MTT stock solution to each well.[3]

-

Formazan (B1609692) Crystal Formation: Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.[2][3]

-

Solubilization: Carefully remove the MTT solution. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[2][4] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log concentration of Agent 39 to determine the IC₅₀ value using non-linear regression.

Protocol: Hemolysis Assay

This protocol measures the ability of Agent 39 to lyse red blood cells (RBCs), a key indicator of membrane-damaging potential.[5][6][7][8]

Materials:

-

Fresh human whole blood (with anticoagulant, e.g., EDTA)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Agent 39 stock solution (in DMSO)

-

Positive Control: 1% Triton X-100 in PBS

-

Negative Control: PBS

-

96-well U-bottom or V-bottom plate

Procedure:

-

RBC Preparation: Collect fresh human blood. Centrifuge at 500 x g for 10 minutes to pellet the RBCs.[5] Discard the supernatant (plasma and buffy coat).

-

Washing: Resuspend the RBC pellet in 5-10 volumes of cold PBS. Centrifuge at 500 x g for 5 minutes. Repeat this washing step two more times to remove any remaining plasma components.[5]

-

RBC Suspension: After the final wash, resuspend the packed RBCs in PBS to create a 2% (v/v) RBC suspension.

-

Compound Incubation: Add 100 µL of serially diluted Agent 39 (in PBS) to the wells of a 96-well plate. Also, prepare wells with 100 µL of PBS (negative control) and 100 µL of 1% Triton X-100 (positive control for 100% hemolysis).

-

Reaction: Add 100 µL of the 2% RBC suspension to each well.[8] Mix gently.

-

Incubation: Incubate the plate at 37°C for 2 hours with gentle agitation.[6][8]

-

Pelleting: Centrifuge the plate at 1000 x g for 10 minutes to pellet the intact RBCs.[7]

-

Supernatant Transfer: Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate, avoiding disturbance of the RBC pellet.

-

Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm (for hemoglobin release) using a microplate reader.[5]

-

Data Analysis: Calculate the percentage of hemolysis for each concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100 Plot the % hemolysis against the log concentration to determine the HC₅₀ value.

Protocol: In Vivo Acute Toxicity Study

This protocol provides a framework for determining the maximum tolerated dose (MTD) of Agent 39 in a rodent model following a single administration.[9][10][11]

Materials:

-

Healthy, young adult mice (e.g., BALB/c, 6-8 weeks old), single-sex (typically female)

-

Agent 39 formulated in a sterile, biocompatible vehicle (e.g., saline with 5% DMSO)

-

Appropriate caging and environmental controls

-

Calibrated scales and dosing syringes

Procedure:

-

Acclimatization: Acclimatize animals to the laboratory conditions for at least 5 days prior to dosing.

-

Dose Formulation: Prepare fresh, sterile dose formulations of Agent 39 on the day of administration. Ensure the compound is fully dissolved or uniformly suspended.

-

Dose Groups: Establish several dose groups (e.g., 5, 15, 50, 100 mg/kg) and a vehicle control group, with 3-5 animals per group. Doses are typically selected based on in vitro cytotoxicity data and anticipated efficacy.

-

Administration: Administer a single dose of the test substance via the intended clinical route (e.g., intravenous injection). The volume should not exceed the recommended limits for the species and route.

-

Observation: Observe animals continuously for the first few hours post-dosing and then at regular intervals for 14 days.[11] Record clinical signs of toxicity, including changes in behavior, appearance, respiratory patterns, and body weight (measured daily for the first week, then weekly).

-

Endpoint: The primary endpoint is the identification of the MTD, defined as the highest dose that does not produce mortality or serious, irreversible clinical signs. If mortality occurs, the approximate LD₅₀ can be estimated.

-

Necropsy: At the end of the 14-day observation period, all surviving animals are humanely euthanized. A gross necropsy is performed on all animals (including those that died during the study) to identify any treatment-related macroscopic changes in organs and tissues.

-

Data Analysis: Analyze data on mortality, clinical signs, body weight changes, and necropsy findings to determine the MTD and identify potential target organs of toxicity.

Visualizations: Workflows and Mechanisms

Experimental and Logical Workflow

The preliminary toxicity screening follows a tiered approach, starting with high-throughput in vitro assays and progressing to more complex in vivo studies for promising candidates.

Proposed Mechanism of Action Pathway

Many antibacterial agents function by inhibiting essential bacterial processes. Agent 39 is hypothesized to be a protein synthesis inhibitor that targets the bacterial ribosome, a mechanism that offers selectivity due to structural differences between prokaryotic and eukaryotic ribosomes.[12][13][14]

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. broadpharm.com [broadpharm.com]

- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]

- 4. MTT (Assay protocol [protocols.io]

- 5. Human erythrocyte hemolysis assay [bio-protocol.org]

- 6. Hemolysis Assay: An In Vitro Method to Measure Calcium Ionophore-Induced Lysis in Human Erythrocytes [jove.com]

- 7. static.igem.org [static.igem.org]

- 8. haemoscan.com [haemoscan.com]

- 9. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 10. fda.gov [fda.gov]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. What are Bacterial proteins inhibitors and how do they work? [synapse.patsnap.com]

- 13. microbenotes.com [microbenotes.com]

- 14. Protein synthesis inhibitor - Wikipedia [en.wikipedia.org]

Navigating the Structure-Activity Landscape of Novel Antibacterial Agents

A Technical Guide for Drug Discovery Professionals

The relentless rise of antimicrobial resistance necessitates a continuous and innovative approach to the discovery and development of new antibacterial agents. Understanding the intricate relationship between a molecule's chemical structure and its biological activity—the structure-activity relationship (SAR)—is the cornerstone of modern drug design. This guide provides an in-depth analysis of the SAR of a promising class of antibacterial compounds, offering a framework for researchers and scientists in the field.

While the specific designation "Antibacterial Agent 39" does not correspond to a uniquely identifiable chemical entity in publicly available scientific literature, this document will delve into the well-documented SAR of a representative class of novel antibacterial agents: quinone derivatives . The principles and methodologies discussed herein are broadly applicable to the SAR exploration of other novel antibacterial scaffolds.

Core Principles of Structure-Activity Relationship in Quinolones

The antibacterial activity of quinone derivatives is intricately linked to specific structural features. Modifications to the core quinone scaffold can dramatically influence potency, spectrum of activity, and pharmacokinetic properties. Key areas of modification and their general impact are outlined below.

Quantitative Structure-Activity Relationship Data

The following table summarizes the minimum inhibitory concentrations (MIC) of a series of synthesized pyrimidoisoquinolinquinone derivatives against various bacterial strains. These compounds are based on a core structure, with variations in hydrophobicity and the length of functional groups at specific positions.[1]

| Compound | R1 Substituent | R2 Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. MRSA | MIC (µg/mL) vs. K. pneumoniae |

| P1 (Prototype) | H | Thiophenolic ring | 8 | 16 | >64 |

| Compound 12 | CH3 | Thiophenolic ring | 4 | 8 | 64 |

| Compound 28 | C2H5 | Modified Thiophenolic ring | 1 | 0.5 | 64 |

| Compound 35 | H | Alkyl chain (C8) | 16 | 32 | >64 |

Note: This table is a representative summary based on data for novel quinone derivatives. The specific compound numbers are illustrative.

Experimental Protocols

A clear understanding of the methodologies used to generate SAR data is crucial for interpretation and replication. The following are standard protocols for key experiments in the evaluation of novel antibacterial agents.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a fundamental measure of antibacterial potency.

-

Preparation of Bacterial Inoculum: A standardized bacterial suspension is prepared from an overnight culture. The turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.

-

Serial Dilution: The test compounds are serially diluted in a multi-well microtiter plate containing a suitable broth medium.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Time-Kill Assay

This assay provides insights into the bactericidal or bacteriostatic nature of an antibacterial agent over time.[2]

-

Exposure: A standardized bacterial suspension is exposed to the antimicrobial agent at various concentrations (e.g., 1x, 2x, and 4x the MIC).[2]

-

Sampling: Aliquots are removed from the test suspensions at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

-

Quantification: The number of viable bacteria (CFU/mL) in each aliquot is determined by plating serial dilutions onto agar (B569324) plates.

-

Data Analysis: A plot of the logarithm of CFU/mL versus time is generated to visualize the rate of bacterial killing. A reduction of ≥3-log10 in CFU/mL is generally considered indicative of bactericidal activity.[2]

Visualizing Key Processes in Antibacterial Drug Discovery

Diagrams are powerful tools for illustrating complex relationships and workflows in drug discovery. The following visualizations, created using the DOT language, depict a generalized workflow and a conceptual SAR pathway.

References

Methodological & Application

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 39

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2] It is a fundamental measure of the potency of an antimicrobial agent against a specific organism.[2] MIC values are critical in the discovery and development of new antibacterial drugs, helping to assess the susceptibility of various pathogens and to monitor the emergence of resistance.[2] These values are typically reported in micrograms per milliliter (µg/mL) or milligrams per liter (mg/L).[1][2]

This document provides a detailed protocol for determining the MIC of "Antibacterial Agent 39" using the broth microdilution method. This method is widely used due to its accuracy, efficiency, and the ability to test multiple agents simultaneously.[3] The protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5]

Key Concepts

-

Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation.[1][4]

-

Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined by subculturing from wells with no visible growth in an MIC assay.[1]

-

Clinical Breakpoints: These are established concentration values that categorize a microorganism as susceptible (S), intermediate (I), or resistant (R) to an antimicrobial agent.[1][6] The interpretation of MIC results relies on comparing them to these predefined breakpoints.[6][7]

Experimental Protocol: Broth Microdilution Assay

This protocol details the steps for determining the MIC of this compound against a target bacterial strain.

Materials and Equipment

-

This compound

-

Sterile 96-well microtiter plates

-

Test microorganism (e.g., Escherichia coli, Staphylococcus aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)[1]

-

Sterile test tubes

-

Micropipettes and sterile tips

-

Spectrophotometer or McFarland standards

-

Incubator (35 ± 2°C)[3]

-

Microplate reader (optional, for automated reading)

-

Vortex mixer

Inoculum Preparation

-

From a fresh (18-24 hours) agar (B569324) plate, select 3-5 well-isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[8]

-

Within 15 minutes of preparation, dilute the standardized inoculum suspension in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9]

Preparation of Antibacterial Agent Dilutions

-

Prepare a stock solution of this compound in a suitable solvent at a concentration at least 10 times the highest concentration to be tested.

-

In a 96-well plate, add 100 µL of sterile broth to all wells except for those in the first column.[10]

-

Add 200 µL of the this compound stock solution to the wells in the first column.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly by pipetting up and down.[10]

-

Repeat this process across the plate to the tenth column. Discard 100 µL from the tenth column to ensure all wells have a final volume of 100 µL before adding the inoculum.[10]

-

Column 11 will serve as the growth control (no antibacterial agent), and column 12 as the sterility control (no bacteria).[11]

Inoculation and Incubation

-

Add 100 µL of the standardized bacterial inoculum to each well from column 1 to 11. Do not add inoculum to the sterility control wells (column 12).[2] The final volume in the test wells will be 200 µL.

-

Seal the plate or cover it with a lid to prevent contamination and evaporation.

-

Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[1][3]

Reading and Interpreting Results

-

After incubation, examine the plate for visible bacterial growth (turbidity or a pellet at the bottom of the well).

-

The MIC is the lowest concentration of this compound at which there is no visible growth.[4][12] This should be determined by visual inspection against a dark background.

-

The growth control well (column 11) should show distinct turbidity, and the sterility control well (column 12) should remain clear.[10]

Data Presentation

The results of the MIC assay should be recorded in a clear and organized manner.

Table 1: Example MIC Data for this compound

| Microorganism | This compound MIC (µg/mL) |

| Escherichia coli ATCC 25922 | 4 |

| Staphylococcus aureus ATCC 29213 | 2 |

| Pseudomonas aeruginosa ATCC 27853 | 16 |

| Clinical Isolate 1 (Klebsiella pneumoniae) | 8 |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution MIC assay.

Caption: Workflow for the Broth Microdilution MIC Assay.

The logical relationship for interpreting MIC results is outlined in the following diagram.

Caption: Logic for Interpreting MIC Results using Clinical Breakpoints.

References

- 1. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Broth microdilution - Wikipedia [en.wikipedia.org]

- 4. idexx.dk [idexx.dk]

- 5. EUCAST: MIC Determination [eucast.org]

- 6. droracle.ai [droracle.ai]

- 7. What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing — tl;dr pharmacy [tldrpharmacy.com]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 11. protocols.io [protocols.io]

- 12. idexx.com [idexx.com]

Application Note and Protocol: Time-Kill Kinetics Assay for Antibacterial Agent 39

For Researchers, Scientists, and Drug Development Professionals

Introduction

The time-kill kinetics assay is a fundamental in vitro method in antimicrobial drug discovery and development used to assess the pharmacodynamic properties of a novel agent.[1][2] This assay provides critical data on the rate and extent of bacterial killing over a specified time period.[1][3] The insights gained are essential for characterizing an antimicrobial agent as either bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).[1][4] A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the colony-forming units per milliliter (CFU/mL) from the initial inoculum.[2][5] This application note provides a comprehensive protocol for conducting a time-kill kinetics assay for the investigational "Antibacterial Agent 39."

Principle of the Assay

The time-kill assay involves exposing a standardized bacterial inoculum to various concentrations of an antimicrobial agent in a liquid culture medium.[3] The number of viable bacteria is monitored at predetermined time intervals by withdrawing aliquots, performing serial dilutions, and plating on a suitable agar (B569324) medium to determine the CFU/mL.[3] The resulting data are plotted as the logarithm of CFU/mL against time to generate time-kill curves, which visually represent the killing kinetics of the antimicrobial agent.[3]

Key Applications

-

Determination of Bactericidal vs. Bacteriostatic Activity: Clearly differentiates between agents that actively kill bacteria and those that merely inhibit their proliferation.[1]

-

Preclinical Drug Development: Generates essential data for the selection of promising drug candidates and for guiding further in vivo studies.[1]

-

Dose-Response Relationship: Helps in understanding the concentration-dependent effects of the antimicrobial agent.

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific bacterial strain and the physicochemical properties of this compound. The procedure should be performed under aseptic conditions.

Materials and Reagents:

-

Bacterial Strain: Mid-logarithmic phase culture of the target organism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).[5]

-

Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) and a suitable solid agar like Tryptic Soy Agar (TSA).[2][5]

-

This compound: Stock solution of known concentration.

-

Control Antibiotic: A standard antibiotic with a known mechanism of action (e.g., vancomycin, ciprofloxacin).[2]

-

Reagents: Sterile phosphate-buffered saline (PBS) or 0.9% saline for dilutions.[2] A neutralizing broth may be required to inactivate the antibacterial agent.[2][6]

-

Equipment: Shaking incubator, spectrophotometer, sterile culture tubes or flasks, micropipettes, sterile spreaders, petri dishes, vortex mixer, and a colony counter.[2]

Preliminary Step: MIC Determination

Prior to initiating the time-kill assay, the Minimum Inhibitory Concentration (MIC) of this compound against the test organism must be determined using a standardized method, such as broth microdilution, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[5]

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.[5]

-

Inoculate the colonies into a tube containing 5 mL of CAMHB.[5]

-

Incubate the broth culture at 37°C until it reaches the logarithmic phase of growth, which typically corresponds to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[3][5]

-

Dilute this suspension in fresh CAMHB to achieve a final starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in the test tubes.[3]

Assay Setup:

-

Prepare serial dilutions of this compound in CAMHB to achieve the desired final concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).[1]

-

Set up the following sterile tubes or flasks, each with a final volume of 10 mL:

-

Growth Control: Contains the bacterial inoculum in CAMHB without any antibacterial agent.[4][5]

-

Test Concentrations: Tubes containing the appropriate volume of this compound stock solution, CAMHB, and the prepared bacterial inoculum to reach the final desired concentrations.[1]

-

Vehicle Control (Optional): If the solvent used to dissolve Agent 39 might affect bacterial growth, a control with the solvent alone should be included.[4]

-

Positive Control: A tube with a known antibiotic.

-

Incubation and Sampling:

-

Incubate all tubes at 37°C, with shaking (e.g., 150 rpm) to ensure aeration and prevent bacterial sedimentation.

-

At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.[5]

Viable Cell Counting:

-

Perform serial 10-fold dilutions of the collected aliquots in sterile PBS or saline.[5]

-

Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.

-

Incubate the plates at 37°C for 18-24 hours.

-

Count the number of colonies on the plates that have a countable range (typically 30-300 colonies) to determine the CFU/mL.[5]

Data Presentation

Data Analysis:

-

Calculate the CFU/mL for each time point and concentration using the formula: CFU/mL = (Number of colonies × Dilution factor) / Volume plated (in mL)[3]

-

Transform the CFU/mL values to log10 CFU/mL.[3]

-

Plot the mean log10 CFU/mL on the y-axis against time on the x-axis for each concentration of this compound and the growth control.[7]

Summary of Time-Kill Kinetics Data for this compound

| Treatment Group | Time (hours) | Mean Log10 CFU/mL | Standard Deviation | Log10 Reduction from T0 |

| Growth Control | 0 | 5.70 | 0.05 | 0.00 |

| 2 | 6.50 | 0.08 | -0.80 | |

| 4 | 7.80 | 0.10 | -2.10 | |

| 6 | 8.90 | 0.12 | -3.20 | |

| 8 | 9.10 | 0.11 | -3.40 | |

| 12 | 9.20 | 0.09 | -3.50 | |

| 24 | 9.25 | 0.10 | -3.55 | |

| Agent 39 (1x MIC) | 0 | 5.72 | 0.06 | 0.00 |

| 2 | 5.65 | 0.07 | 0.07 | |

| 4 | 5.50 | 0.09 | 0.22 | |

| 6 | 5.40 | 0.10 | 0.32 | |

| 8 | 5.35 | 0.08 | 0.37 | |

| 12 | 5.30 | 0.11 | 0.42 | |

| 24 | 5.25 | 0.13 | 0.47 | |

| Agent 39 (4x MIC) | 0 | 5.68 | 0.04 | 0.00 |

| 2 | 4.20 | 0.09 | 1.48 | |

| 4 | 3.10 | 0.11 | 2.58 | |

| 6 | 2.50 | 0.15 | 3.18 | |

| 8 | <2.00 | - | >3.68 | |

| 12 | <2.00 | - | >3.68 | |

| 24 | <2.00 | - | >3.68 |

Interpretation of Results

| Outcome | Definition | Example from Table |

| Bactericidal Activity | ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[4] | Agent 39 (4x MIC) at 6 hours |

| Bacteriostatic Activity | < 3-log10 reduction in CFU/mL from the initial inoculum and prevention of growth compared to the control.[3][4] | Agent 39 (1x MIC) |

| No Effect | Bacterial growth is similar to the growth control. | - |

Visualizations

Caption: Experimental workflow for the time-kill kinetics assay.

Caption: Logical flow for interpreting time-kill assay results.

References

Application Notes and Protocols for In Vitro Biofilm Disruption Assay of Antibacterial Agent 39

For Researchers, Scientists, and Drug Development Professionals

Introduction